molecular formula C9H14N2O B2889046 (1-Cyclopentyl-1H-pyrazol-3-yl)methanol CAS No. 1260658-79-4

(1-Cyclopentyl-1H-pyrazol-3-yl)methanol

Cat. No.: B2889046
CAS No.: 1260658-79-4
M. Wt: 166.224
InChI Key: JRHLPBZLJUHMAZ-UHFFFAOYSA-N
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Description

(1-Cyclopentyl-1H-pyrazol-3-yl)methanol is an organic compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol It is characterized by a cyclopentyl group attached to a pyrazole ring, which is further connected to a methanol group

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit antitubercular and antibacterial activity

Mode of Action

Based on the antitubercular activity of similar compounds , it can be hypothesized that this compound might interfere with the bacterial cell wall synthesis or protein synthesis, leading to the death of the bacteria

Result of Action

Similar compounds have shown significant antitubercular activity . This suggests that the compound could potentially inhibit the growth of Mycobacterium tuberculosis, leading to a decrease in the severity of tuberculosis infection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopentyl-1H-pyrazol-3-yl)methanol typically involves the reaction of cyclopentanone with hydrazine to form the corresponding pyrazole derivative. This intermediate is then subjected to a reduction reaction to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. Safety measures are also implemented to handle the chemicals and reagents involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopentyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclopentyl-substituted pyrazole derivatives, aldehydes, carboxylic acids, and various substituted pyrazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Cyclopentyl-1H-pyrazol-3-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1-cyclopentylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-7-8-5-6-11(10-8)9-3-1-2-4-9/h5-6,9,12H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHLPBZLJUHMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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